molecular formula C10H11N3S B2714494 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 64403-28-7

4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B2714494
CAS No.: 64403-28-7
M. Wt: 205.28
InChI Key: FYUSKUJSMSAABJ-UHFFFAOYSA-N
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Description

4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene ring and an imidazopyridine ring

Scientific Research Applications

4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the condensation of a thiophene derivative with a suitable imidazopyridine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for hydrogenation, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Mechanism of Action

The mechanism of action of 4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-thienyl)pyrrolo[2,3-b]pyridine
  • 4-(2-thienyl)benzimidazole
  • Thiazolopyridine
  • Triazolopyridine

Uniqueness

4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific fused ring system, which combines the properties of both thiophene and imidazopyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-8(14-5-1)10-9-7(3-4-11-10)12-6-13-9/h1-2,5-6,10-11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUSKUJSMSAABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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